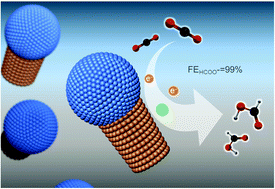Heterostructured Bi–Cu2S nanocrystals for efficient CO2 electroreduction to formate†
Nanoscale Horizons Pub Date: 2022-02-15 DOI: 10.1039/D1NH00661D
Abstract
The electrochemical CO2 reduction reaction (ECO2RR) driven by renewable electricity holds promise to store intermittent energy in chemical bonds, while producing value-added chemicals and fuels sustainably. Unfortunately, it remains a grand challenge to simultaneously achieve a high faradaic efficiency (FE), a low overpotential, and a high current density of the ECO2RR. Herein, we report the synthesis of heterostructured Bi–Cu2S nanocrystals via a one-pot solution-phase method. The epitaxial growth of Cu2S on Bi leads to abundant interfacial sites and the resultant heterostructured Bi–Cu2S nanocrystals enable highly efficient ECO2RR with a largely reduced overpotential (240 mV lower than that of Bi), a near-unity FE (>98%) for formate production, and a high partial current density (2.4- and 5.2-fold higher JHCOO− than Cu2S and Bi at −1.0 V vs. reversible hydrogen electrode, RHE). Density functional theory (DFT) calculations show that the electron transfer from Bi to Cu2S at the interface leads to the preferential stabilization of the formate-evolution intermediate (*OCHO).


Recommended Literature
- [1] Sulfo-click reaction via in situ generated thioacids and its application in kinetic target-guided synthesis†‡
- [2] Photo-responsive bio-inspired adhesives: facile control of adhesion strength via a photocleavable crosslinker†
- [3] Synthesis and characterization of guanidinate tin(ii) complexes for ring-opening polymerization of cyclic esters†
- [4] Transparent, conductive, and SERS-active Au nanofiber films assembled on an amphiphilic peptide template†
- [5] From helicate to infinite coordination polymer: crystal and molecular structures of silver(I) complexes of readily prepared di-Schiff bases
- [6] Front cover
- [7] Growth characteristics of uniaxial InGaN/GaN MQW/n-GaN nanowires on Si(111) using MOCVD
- [8] Molecular salts of propranolol with dicarboxylic acids: diversity of stoichiometry, supramolecular structures and physicochemical properties†
- [9] Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells†
- [10] Aptamer-functionalized CdTe:Zn2+ quantum dots for the detection of tomato systemin†

Journal Name:Nanoscale Horizons
Research Products
-
CAS no.: 167750-79-0
-
CAS no.: 147253-67-6









